Echinulin

描述

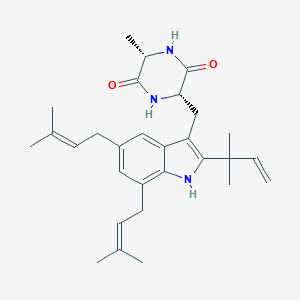

Echinulin is a cyclic dipeptide carrying a triprenylated indole moiety . It contributes to the activation of T cell subsets, leading to NF-κB activation . Echinulin exerts its immune roles by the NF-κB pathway and has the potential to serve as an immunotherapeutic agent .

Synthesis Analysis

The ability to generate cyclic dipeptide-related molecules was discovered upon analysis of the metabolites from fungal fermentation . A gene cluster containing NRPS, which was predicted to be involved in the synthesis of Cyclo-TA, was identified through analysis of the genomic data .Molecular Structure Analysis

Echinulin has a molecular formula of C29H39N3O2 . It is a cyclic dipeptide carrying a triprenylated indole moiety . The molecular weight is 461.64 .Chemical Reactions Analysis

The Eurotium cristatum NWAFU-1 fungus, which produces echinulin-related cyclic dipeptide molecules, was isolated from Jing-Wei Fu brick tea . The cirC gene, encoding an NRPS, was cloned from E. Cristatum NWAFU-1 and transferred it into the heterologous host Aspergillus oryzae .Physical And Chemical Properties Analysis

Echinulin has a molecular weight of 461.64 and a molecular formula of C29H39N3O2 . It is a cyclic dipeptide carrying a triprenylated indole moiety .科学研究应用

- Echinulin exhibits potent antifungal properties. Researchers have investigated its efficacy against various fungal pathogens, including Candida species and Aspergillus fumigatus . The compound interferes with fungal cell membranes and inhibits their growth.

- Echinulin has demonstrated anti-inflammatory activity. It modulates immune responses by suppressing pro-inflammatory cytokines and inhibiting NF-κB signaling pathways . This makes it a potential candidate for managing inflammatory conditions.

- Studies suggest that Echinulin may have anticancer effects. It inhibits cancer cell proliferation and induces apoptosis in certain cancer cell lines . Further research is needed to explore its full potential in cancer therapy.

- Echinulin shows promise as a neuroprotective agent. It has been investigated for its ability to protect neurons from oxidative stress and neurodegenerative processes . These findings could have implications for neurodegenerative diseases.

- Preliminary research indicates that Echinulin possesses antiviral activity. It has been evaluated against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) . However, more studies are required to validate its effectiveness.

- Echinulin may play a role in metabolic regulation. It has been studied for its impact on glucose metabolism and insulin sensitivity . Understanding its mechanisms could lead to novel therapeutic approaches for metabolic disorders.

Antifungal Activity

Anti-Inflammatory Effects

Anticancer Potential

Neuroprotective Properties

Antiviral Activity

Metabolic Regulation

These diverse applications highlight Echinulin’s multifaceted potential in various scientific fields. Researchers continue to explore its properties, and further investigations will undoubtedly uncover additional uses for this intriguing compound .

作用机制

- Echinulin is a cyclic dipeptide carrying a triprenylated indole moiety . Its primary targets are not fully elucidated, but it contributes to the activation of T cell subsets, leading to NF-κB activation. This activation occurs through the NF-κB pathway, which plays a crucial role in immune responses .

- Echinulin interacts with its targets, likely involving cell membrane components. However, the exact mechanism remains unknown. The presence and position of double bonds in its long carbon chain substitutions significantly impact its antimicrobial and antiprotozoal activities .

- Echinulin’s downstream effects involve the suppression of pro-inflammatory mediators and cytokines, including NO, PGE2, TNF-α, and IL-1β. It also reduces the expression of iNOS and COX-2 in macrophages, indicating anti-inflammatory properties .

- Echinulin’s action leads to immune modulation, anti-inflammatory effects, and potential antiviral activity against hepatitis C virus . Its impact on cellular processes likely extends beyond these aspects.

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

安全和危害

未来方向

Neoechinulin A, a related compound, has shown potential as a promising SARS-CoV-2 Mpro inhibitor . It has also exhibited neuroprotective activity in 6-OHDA-, paraquat-, and rotenone-induced in vitro models of Parkinson’s disease . Further toxicological and clinical trials are needed to improve the phyto-pharmacological profile of neoquinolines .

属性

IUPAC Name |

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKMWTRJIZQJMY-CYFREDJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echinulin | |

CAS RN |

1859-87-6 | |

| Record name | Echinuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECHINULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

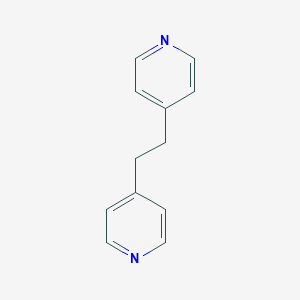

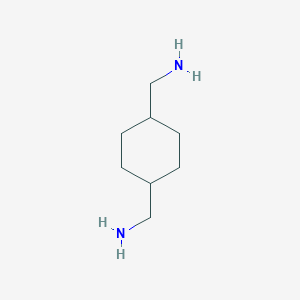

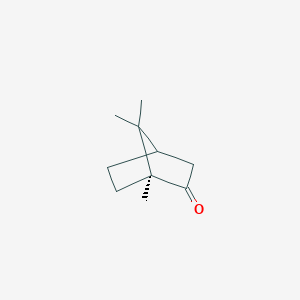

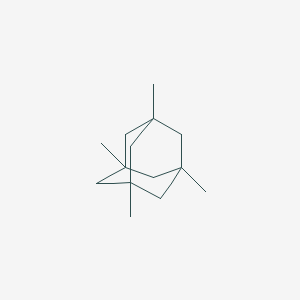

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of echinulin?

A1: Echinulin possesses the molecular formula C29H39N3O2 and a molecular weight of 473.65 g/mol. []

Q2: What spectroscopic data is available for characterizing echinulin?

A2: Comprehensive 1H and 13C NMR spectral studies, including 1H-1H correlation, long-range 13C-1H correlation (HMBC and HMQC), and NOESY, have been employed to confirm the structure of echinulin and assign specific carbon and proton signals. Additionally, mass spectral analysis has been utilized for structural elucidation. []

Q3: How is echinulin biosynthesized?

A3: Echinulin biosynthesis involves a fascinating sequential prenylation cascade. The process begins with the prenylation of cyclo-L-alanyl-L-tryptophanyl. [] Two key enzymes, EchPT1 and EchPT2, govern this cascade in Aspergillus ruber. [, ] EchPT1 catalyzes the initial prenylation step, producing preechinulin. The remarkable EchPT2 then orchestrates the attachment of up to three dimethylallyl units to preechinulin and its dehydro forms, neoechinulins A and B. This results in the formation of a diverse array of at least 23 derivatives with varying prenylation patterns. []

Q4: What is the role of reverse prenylation in echinulin biosynthesis?

A4: Studies using labeled precursors have revealed that the aromatic isoprenylation at the 5- and 7-positions of the indole ring occurs with inversion of configuration at the allylic pyrophosphate, a characteristic of reverse prenylation. []

Q5: What is the significance of EchPT2 in echinulin biosynthesis?

A5: EchPT2 plays a unique role in generating structural diversity within the echinulin family. Its ability to catalyze consecutive prenylations on multiple substrates contributes to the wide array of echinulin derivatives observed. []

Q6: What biological activities have been reported for echinulin and its derivatives?

A6: Echinulin and its derivatives have demonstrated a range of biological activities, including:

- Antioxidant activity: Several echinulin derivatives, such as neoechinulin A, exhibit radical scavenging activity against DPPH radicals. [, , , ]

- Cytoprotective activity: Neoechinulin B has shown cytoprotective effects against rotenone-induced damage in a Parkinson's disease model. []

- Neuroprotective activity: (+)-Cryptoechinuline B, a specific enantiomer of cryptoechinuline B, displays neuroprotective properties in various in vitro Parkinson's disease models. []

- Immune modulation: Echinulin has been reported to activate T cells in humans, potentially through the NF-κB signaling pathway. []

- Antimycobacterial activity: Echinulin exhibited activity against Mycobacterium tuberculosis in vitro. []

Q7: Are there any potential applications of echinulin in drug discovery?

A7: The diverse biological activities of echinulin and its derivatives make them attractive candidates for drug discovery efforts. For instance, the neuroprotective effects of certain enantiomers like (+)-cryptoechinuline B warrant further investigation for potential therapeutic applications in neurodegenerative diseases like Parkinson's disease. []

Q8: Has echinulin shown potential as a SARS-CoV-2 Mpro inhibitor?

A8: Recent in vitro and in silico studies have identified neoechinulin A, an echinulin derivative, as a promising SARS-CoV-2 main protease (Mpro) inhibitor. It exhibited potent inhibitory activity against Mpro, comparable to the reference standard GC376. Molecular docking and molecular dynamics simulations provided insights into the potential binding mode and interactions of neoechinulin A with Mpro. []

Q9: What is known about the toxicity of echinulin?

A9: While echinulin exhibits various biological activities, it's crucial to acknowledge its potential toxicity. Studies have shown that echinulin can be toxic to rabbits. [, ] Additionally, mice exhibited aversion to water containing echinulin at certain concentrations. [] These findings underscore the need for careful assessment of the safety profile of echinulin and its derivatives before considering any potential therapeutic applications.

Q10: What analytical methods are employed to characterize and quantify echinulin?

A10: Various analytical techniques are used to study echinulin, including:* Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for separation, identification, and quantification of echinulin and its derivatives in complex mixtures. [, , ] * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, plays a crucial role in elucidating the structure and stereochemistry of echinulin and its derivatives. []* Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the identification and characterization of echinulin and its derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)